
2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
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Overview
Description
2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a complex organic compound that features a benzamide core with ethoxy and hydroxy functional groups, as well as a thiophene ring
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. The compound contains a benzimidazole moiety, which is a common structural component in many biologically active compounds . Benzimidazoles often interact with biological targets through hydrogen bonding and π-π stacking .
Pharmacokinetics
The compound’s ester group could potentially undergo hydrolysis in the body, affecting its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethoxy group through an etherification reaction. The thiophene ring can be incorporated via a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The benzamide core can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzamide core would produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide: shares similarities with other benzamide derivatives and thiophene-containing compounds.
Thiophene derivatives: These compounds are known for their diverse biological activities and applications in materials science.
Uniqueness
What sets this compound apart is the combination of its functional groups and the presence of both a benzamide core and a thiophene ring. This unique structure may confer specific properties that are not found in other similar compounds, making it a valuable target for further research and development.
Biological Activity
The compound 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a novel benzamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzamide core with an ethoxy group, a hydroxyl group, and a thiophene moiety, which are believed to contribute to its biological properties.
The mechanism of action for this compound involves interactions with specific biological targets. The hydroxyl group may enhance binding affinity through hydrogen bonding, while the thiophene ring can interact with various enzymes or receptors, potentially modulating their activity. These interactions are critical for the compound's pharmacological effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cell lines. For instance, it has shown cytotoxic effects against HeLa (cervical cancer) and CaCo-2 (colon cancer) cell lines, with IC50 values indicating effective dose-response relationships.
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity. It may inhibit pro-inflammatory cytokine production, although specific pathways need further elucidation.
- Antimicrobial Properties : There is emerging evidence that compounds similar to this compound exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | HeLa | 25 | |
Anticancer | CaCo-2 | 30 | |
Anti-inflammatory | LPS-stimulated macrophages | 50 | |
Antimicrobial | E. coli | 20 |
Case Study: Anticancer Activity
A study conducted on the anticancer properties of this compound involved treating HeLa and CaCo-2 cell lines with varying concentrations of the compound. The results indicated significant inhibition of cell viability at concentrations above 20 µM, with morphological changes observed under microscopy suggesting apoptosis as a mechanism of action.
Case Study: Anti-inflammatory Effects
In a model using LPS-stimulated macrophages, the compound reduced the production of TNF-alpha and IL-6 by approximately 40% at a concentration of 50 µM. This suggests that it may modulate inflammatory responses potentially through inhibition of NF-kB signaling pathways.
Properties
IUPAC Name |
2-ethoxy-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-2-22-16-7-4-3-6-15(16)18(21)19-11-9-14(10-12-20)17-8-5-13-23-17/h3-8,13-14,20H,2,9-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUQLMPCRLRIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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